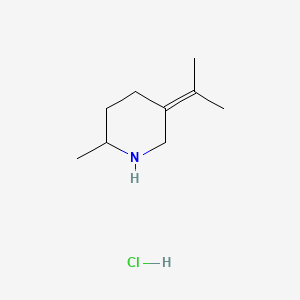
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown various biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The compound’s structure consists of an indazole ring substituted with an ethoxycarbonyl group and a propanoic acid chain.
Métodos De Preparación
The synthesis of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways and gene expression .
Comparación Con Compuestos Similares
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: A compound with neuroprotective properties and potential therapeutic applications in sepsis and metabolic disorders.
Indole-3-acetic acid: A plant hormone involved in growth and development, widely studied for its role in plant biology.
5-Methoxy-indole carboxylic acid: A compound with antioxidant and neuroprotective activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole and indole derivatives .
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
3-(5-ethoxycarbonylindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(18)9-3-4-11-10(7-9)8-14-15(11)6-5-12(16)17/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) |
Clave InChI |
DYTRFXIMNSSDMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
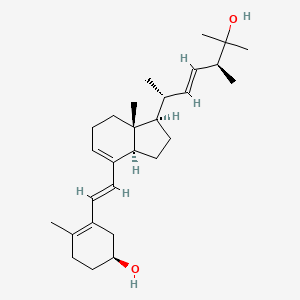
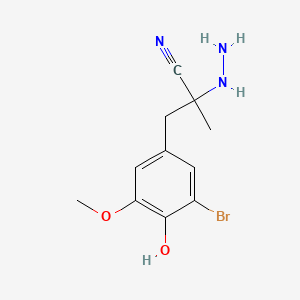
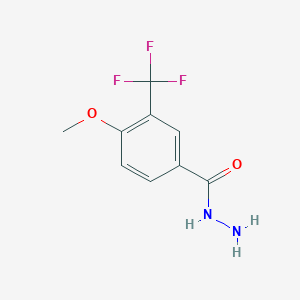
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
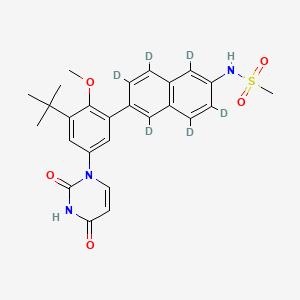
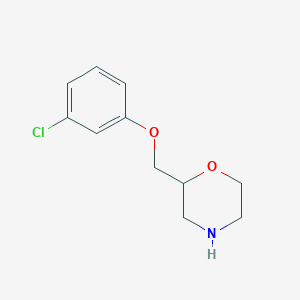


![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

